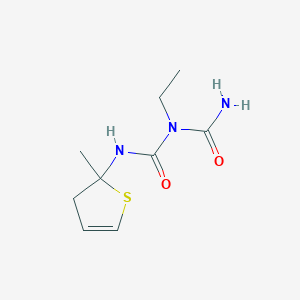
1-Ethyl-3-methyl-5-(2-thienyl)biuret
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-methyl-5-(2-thienyl)biuret is an organic compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a thienyl group attached to a biuret core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-5-(2-thienyl)biuret typically involves the reaction of ethyl isocyanate with 3-methyl-2-thiophenecarboxylic acid, followed by the addition of urea. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3-methyl-5-(2-thienyl)biuret undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thienyl group in the compound can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the thienyl group.
Reduction: Reduced forms of the biuret core.
Substitution: Halogenated derivatives of the thienyl group.
Applications De Recherche Scientifique
1-Ethyl-3-methyl-5-(2-thienyl)biuret has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-methyl-5-(2-thienyl)biuret involves its interaction with specific molecular targets and pathways. The thienyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The biuret core can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
1-Ethyl-3-methyl-5-(2-furyl)biuret: Similar structure but with a furyl group instead of a thienyl group.
1-Ethyl-3-methyl-5-(2-pyridyl)biuret: Contains a pyridyl group in place of the thienyl group.
1-Ethyl-3-methyl-5-(2-phenyl)biuret: Features a phenyl group instead of the thienyl group.
Uniqueness: 1-Ethyl-3-methyl-5-(2-thienyl)biuret is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties. The sulfur atom in the thienyl group can participate in unique interactions, making this compound particularly interesting for research and development .
Propriétés
Numéro CAS |
76267-22-6 |
|---|---|
Formule moléculaire |
C9H15N3O2S |
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
1-carbamoyl-1-ethyl-3-(2-methyl-3H-thiophen-2-yl)urea |
InChI |
InChI=1S/C9H15N3O2S/c1-3-12(7(10)13)8(14)11-9(2)5-4-6-15-9/h4,6H,3,5H2,1-2H3,(H2,10,13)(H,11,14) |
Clé InChI |
ZFOJRZMVZGWYJQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(C(=O)N)C(=O)NC1(CC=CS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
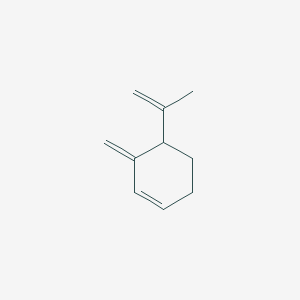
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
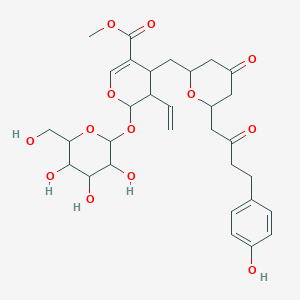
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
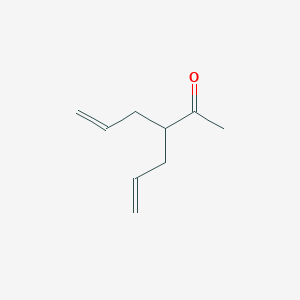
![Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-](/img/structure/B14450540.png)

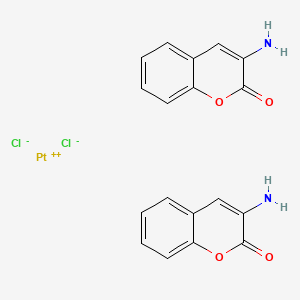
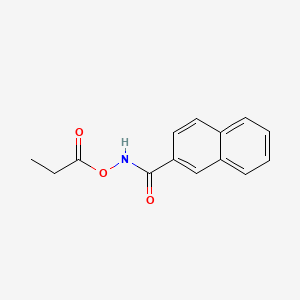
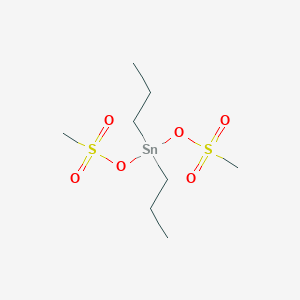
![Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B14450554.png)
![10,11-Dihydrophenanthro[2,1-d][1,2]oxazole](/img/structure/B14450562.png)
